Superior Copolymerization Reactivity of 2APPA Versus 4APPA with Aniline
In the electrochemical copolymerization with aniline (ANI), 2-aminophenylphosphonic acid (2APPA) demonstrates substantially higher reactivity than its 4-substituted isomer (4APPA). The ortho-amino group in 2APPA enables linear polymeric chain growth analogous to aniline oligomerization, whereas the para-substituted 4APPA is much less reactive and yields a branched, limited polymeric product [1]. This reactivity difference translates to a practical advantage in phosphorus loading: a copolymer synthesized from a 50/50 molar feed ratio of ANI and 2APPA (PANI2APPA) achieves a phosphorus loading of ~5 at% [2].
| Evidence Dimension | Copolymerization Reactivity and Phosphorus Incorporation |
|---|---|
| Target Compound Data | 2APPA: High reactivity, linear polymeric growth; ~5 at% P loading in PANI2APPA (50/50 feed ratio) |
| Comparator Or Baseline | 4APPA: Much less reactive, branched polymeric product; significantly lower P incorporation under equivalent conditions |
| Quantified Difference | Reactivity of 2APPA is markedly higher; P loading of ~5 at% achieved with 2APPA, while 4APPA yields limited incorporation |
| Conditions | Electrochemical copolymerization with aniline in acid medium; XPS analysis for P content |
Why This Matters
Higher reactivity and linear polymerization enable controlled, reproducible incorporation of phosphonic acid functionality into conductive polymers for applications requiring tunable electrical and physicochemical properties.
- [1] Martínez-Sánchez, B., Quílez-Bermejo, J., San-Fabián, E., Cazorla-Amorós, D., & Morallón, E. (2024). On the mechanism of electrochemical functionalization of carbon nanotubes with different structures with aminophenylphosphonic acid isomers: an experimental and computational approach. Electrochimica Acta. View Source
- [2] Universidad de Alicante. (2020). Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. Core.ac.uk. View Source
